3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a difluoromethoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . This method is favored for its efficiency and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on charcoal (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propanoic acid
- 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid is unique due to the presence of both difluoro and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H11F2NO3 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
3-amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c1-16-10-5(7(13)4-8(14)15)2-3-6(11)9(10)12/h2-3,7H,4,13H2,1H3,(H,14,15) |
InChI Key |
DYQVBQDUPUAUGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(CC(=O)O)N |
Origin of Product |
United States |
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